molecular formula C9H8N2O2 B12900108 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one CAS No. 28740-63-8

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12900108
CAS No.: 28740-63-8
M. Wt: 176.17 g/mol
InChI Key: ZOOHSVUIPYTRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one precisely defines the compound’s molecular architecture. Breaking this down:

  • 5-methyl indicates a methyl group (-CH~3~) at position 5 on the oxadiazole ring.
  • 3-phenyl denotes a benzene ring substituent at position 3.
  • 1,3,4-oxadiazol-2(3H)-one specifies the core heterocycle, with oxygen at position 1, nitrogen at positions 3 and 4, and a ketone group (=O) at position 2.

The molecular formula is C~10~H~8~N~2~O~2~ , with a molecular weight of 176.18 g/mol . Key spectral identifiers include:

  • Infrared (IR) spectroscopy : A strong absorption band near 1750 cm^-1^ corresponding to the carbonyl (C=O) stretch.
  • Nuclear Magnetic Resonance (NMR) :
    • ^1^H NMR: A singlet for the methyl group at δ 2.5–2.7 ppm and aromatic protons (phenyl ring) between δ 7.2–7.6 ppm.
    • ^13^C NMR: The carbonyl carbon appears at δ 165–170 ppm, while the oxadiazole ring carbons resonate between δ 100–160 ppm.

Crystallographic studies reveal a planar oxadiazole ring stabilized by conjugation between the lone pairs of the nitrogen atoms and the π-electrons of the carbonyl group. The phenyl ring at position 3 adopts a nearly perpendicular orientation relative to the heterocycle, minimizing steric hindrance.

Table 1: Structural and Physicochemical Properties

Property Value Source
CAS Registry Number 133978-15-1
Molecular Formula C~10~H~8~N~2~O~2~
Molecular Weight 176.18 g/mol
Melting Point 297.6±23.0 °C (predicted)
Density 0.956±0.06 g/cm³ (predicted)

Historical Context of 1,3,4-Oxadiazole Derivatives in Heterocyclic Chemistry

The exploration of 1,3,4-oxadiazoles dates to the mid-20th century, driven by their synthetic versatility and bioisosteric relationship to carboxylic acids and esters. Early work focused on their utility as thermally stable polymers and ligands in coordination chemistry. The introduction of 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one in the 1990s marked a shift toward pharmacological applications, leveraging its electron-deficient ring system for interactions with biological targets.

A landmark 2014 study demonstrated that substituting the phenyl ring with electron-withdrawing groups (e.g., -CF~3~) enhanced antibacterial activity against Staphylococcus aureus by 4-fold compared to unmodified derivatives. This finding catalyzed efforts to optimize the compound’s pharmacokinetic profile through structural modifications, such as introducing hydroxyl or mercapto groups at position 5. For example, 5-[hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one (CID 77231318) showed improved solubility while retaining antimicrobial efficacy.

Synthetic methodologies have also evolved. Traditional routes involving cyclization of hydrazones with phosphorus oxychloride have been supplemented by microwave-assisted and solvent-free techniques, reducing reaction times from hours to minutes. Recent advances in computational chemistry, such as quantitative structure-activity relationship (QSAR) models, now enable predictive design of derivatives with tailored bioactivities.

The compound’s role as a peptide deformylase inhibitor underscores its mechanistic complexity. Molecular docking studies reveal that the oxadiazole ring coordinates with active-site zinc ions, while the phenyl group engages in hydrophobic interactions with adjacent amino acid residues. This dual binding mode has inspired analogs like 5-methyl-3-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]iminoindoline-2-one (J3.142.102K), which exhibits nanomolar inhibition constants in enzymatic assays.

Properties

CAS No.

28740-63-8

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-methyl-3-phenyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C9H8N2O2/c1-7-10-11(9(12)13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

ZOOHSVUIPYTRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Observations:

  • The oxadiazolinone ring system exhibits moderate electron-donating properties.
  • Structural ambiguities in derivatives were resolved by synthesizing isomers from sydnone precursors.

Cyclization of Carboxylic Acid Hydrazides

Another widely used method involves cyclization reactions using carboxylic acid hydrazides as precursors. This approach employs various dehydrating agents to form the oxadiazole ring.

  • Reagents :

    • Carboxylic acid hydrazides.
    • Dehydrating agents such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or phosphonium salts.
  • Reaction Process :

    • Intramolecular cyclization occurs under controlled heating conditions.
    • The reaction typically proceeds in a solvent like acetonitrile or dichloromethane.
  • Advantages :

    • High yields are achievable with appropriate control over reaction parameters.
    • The method allows for structural modifications by varying substituents on the hydrazide precursor.

Use of Acethydrazide and Carbonic Ether Derivatives

A patented method for synthesizing oxadiazoles involves reacting acethydrazide with carbonic ether derivatives under specific conditions:

  • Reagents :

    • Acethydrazide.
    • Superpalite or dichloromethyl carbonic ether as reactants.
    • Pyridine or dimethylaminopyridine (DMAP) as catalysts.
  • Reaction Conditions :

    • Temperature controlled between −10°C to 20°C during reagent addition.
    • Reaction temperature raised to 40–80°C for several hours post-addition.
  • Key Steps :

    • Reagents are added dropwise into a reaction flask equipped with a condenser and thermometer.
    • Reaction mixture is concentrated, followed by crystallization and filtration to isolate the product.
  • Yield Optimization :

    • Molar ratios of acethydrazide to carbonic ether are adjusted for maximum efficiency.
    • Reaction times and temperatures are carefully controlled.

Five-Step Synthesis from Hydroxybenzoic Acid

This method demonstrates a multi-step synthesis starting from hydroxybenzoic acid:

  • Steps Involved :

    • Esterification of hydroxybenzoic acid followed by hydrazinolysis to form benzohydrazide.
    • Acylation of benzohydrazide to protect hydroxyl groups.
    • Intramolecular dehydration-cyclization using triphenylphosphine and triethylamine.
  • Conditions :

    • Cyclization performed at 100°C for one hour in acetonitrile solvent.
  • Product Analysis :

    • Structures confirmed via NMR, FT-IR, and elemental analysis techniques.

Comparative Analysis of Methods

Method Key Reagents Reaction Conditions Advantages
One-Pot Synthesis from Sydnone Sydnone, electrophiles Mild conditions Simple, high reproducibility
Cyclization of Carboxylic Acid Hydrazides Carboxylic acid hydrazides, POCl₃ High temperature Versatile substituent options
Acethydrazide and Carbonic Ether Acethydrazide, carbonic ether Controlled low-high temperature High yield
Five-Step Synthesis Hydroxybenzoic acid Multi-step process at 100°C Precise structural control

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Functionalized oxadiazole derivatives.

Scientific Research Applications

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one varies depending on its application:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Table 1: Key Structural Derivatives of 1,3,4-Oxadiazol-2(3H)-ones

Compound Name 5-Substituent Synthesis Method Yield (%) Melting Point (°C) Key Applications
3a (5-Methyl-3-phenyl) Methyl Bromine/Ac₂O 75 90–91 Synthetic precursor
3c (5-Ethyl-3-phenyl) Ethyl Propionyl chloride 83 58–60 N/A
3e (5-Phenyl-3-phenyl) Phenyl Benzoyl chloride 83 108–109 N/A
3f (5-(4-MePh)-3-phenyl) 4-Methylphenyl m-Toluoyl chloride 95 148–149 N/A
3g (5-(4-OMePh)-3-phenyl) 4-Methoxyphenyl Anisoyl chloride 97 140–141 N/A
3h (5-(4-ClPh)-3-phenyl) 4-Chlorophenyl 4-Cl-benzoyl chloride 98 125–126 N/A
5-(2,4-Difluorophenoxy)-3-aryl 2,4-Difluorophenoxy Acid chloride coupling 70–99* N/A FAAH inhibitors
3,5-Diphenyl Phenyl Alternative synthesis N/A N/A Antibacterial activity

*Yields vary based on substituents.

Key Observations :

  • Substituent Impact : Bulky or electron-withdrawing groups (e.g., 4-ClPh in 3h ) enhance thermal stability (higher melting points) .
  • Synthetic Efficiency : Acid chlorides generally yield higher-purity products (e.g., 3f , 95% yield) compared to bromine-mediated methods .
  • Biological Relevance: 5-Phenoxy derivatives (e.g., 5-(2,4-Difluorophenoxy)) exhibit potent fatty acid amide hydrolase (FAAH) inhibition with peripheral selectivity .

Pharmacological and Physicochemical Properties

Key Findings :

  • Solubility Enhancement : Introducing ionizable groups (e.g., piperazine in 24 and 30 ) improves aqueous solubility without compromising FAAH inhibition .
  • Activity vs. Structure: 5-Aryl derivatives (e.g., 3e) lack significant FAAH inhibition, whereas 5-phenoxy analogues show target engagement .

Biological Activity

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one, a member of the oxadiazole family, has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in cancer treatment and as an inhibitor of various enzymes involved in critical biological pathways.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H8_{8}N2_2O2_2
  • Molecular Weight : 188.18 g/mol
  • Density : 1.6 g/cm³
  • Melting Point : Not available

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one functions primarily as an inhibitor of Notum carboxylesterase, which negatively regulates the Wnt signaling pathway. This pathway is crucial for various cellular processes including cell proliferation and differentiation. By inhibiting Notum, this compound may enhance Wnt signaling, potentially leading to anti-cancer effects .

Anticancer Properties

Research indicates that derivatives of 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one exhibit significant cytotoxic effects against several cancer cell lines. For instance:

  • IC50 Values : Various analogues have shown IC50 values ranging from 2.1 µM to over 100 µM against different cancer types .

Inhibition of Enzymatic Activity

The compound has been identified as a potent inhibitor of Notum with an IC50 value of approximately 2.1 µM. This inhibition is significant for therapeutic strategies targeting diseases where Wnt signaling is dysregulated .

Viral Entry Inhibition

Recent studies have explored the antiviral potential of 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one derivatives against SARS-CoV-2. Some derivatives demonstrated enhanced binding affinity to the ACE2 receptor compared to standard compounds like honokiol. For example:

  • Binding Affinity : A derivative showed a KD value of 6.87 µM with ACE2, indicating strong inhibitory activity against viral entry .

Study on Notum Inhibition

In a study focused on optimizing inhibitors of Notum carboxylesterase, researchers synthesized various analogues of 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one. The findings revealed that specific substitutions on the phenyl ring significantly affected potency:

CompoundIC50 (µM)Comments
Unsubstituted41Benchmark compound
Para-Cl2.1Strongest inhibitor
Meta-F>100Loss of activity

This study highlighted the importance of structural modifications in enhancing biological activity .

Antiviral Activity Assessment

A series of honokiol analogues incorporating the oxadiazole moiety were evaluated for their ability to inhibit SARS-CoV-2 entry:

CompoundIC50 (µM)Binding Energy (kcal/mol)
Honokiol Derivative9.82-65.339
Control Compound50-55.000

These results suggest that modifications can significantly enhance antiviral properties and binding stability .

Q & A

Basic: What are the common synthetic routes for 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one?

Answer:
The compound is typically synthesized via cyclization reactions. A widely used method involves the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes chloroformylation to form intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde. Subsequent one-pot three-component condensation reactions with hydrazine derivatives yield the oxadiazole core .

Method Key Reagents/Conditions Intermediate Reference
Vilsmeier-Haack ReactionPOCl₃, DMF, reflux5-Chloro-3-methyl-1-aryl-dihydropyrazole
One-Pot CondensationHydrazine hydrate, ethanol, 80–90°C1,3,4-Oxadiazole ring formation

Advanced: How can reaction conditions be optimized to improve yield and purity in oxadiazole synthesis?

Answer:
Optimization involves:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Gradual heating (70–90°C) minimizes side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves by-products from the oxadiazole core .

Basic: What spectroscopic techniques confirm the structure of 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one?

Answer:

  • X-ray crystallography : Determines bond lengths (e.g., C–N = 1.34 Å) and hydrogen bonding (N–H⋯N interactions) in the crystal lattice .
  • NMR :
    • ¹H NMR : Methyl protons at δ 2.4–2.6 ppm; aromatic protons at δ 7.3–7.5 ppm.
    • ¹³C NMR : Oxadiazole carbonyl at δ 165–170 ppm .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C–N (1240–1280 cm⁻¹) .

Advanced: How do structural modifications influence biological activity in oxadiazole derivatives?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂) at the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
  • Bioisosteric replacements : Replacing the phenyl group with heteroaromatic rings (e.g., pyridine) alters solubility and target binding .
  • Case study : 5-(2,4-Dichlorophenyl)-substituted oxadiazoles show herbicidal activity due to enhanced lipid membrane penetration .

Basic: What are the known biological activities of this compound?

Answer:
Preliminary screens indicate:

  • Antimicrobial activity : Moderate inhibition against S. aureus (MIC = 32 µg/mL) via membrane disruption .
  • Enzyme inhibition : Competitive inhibition of cyclooxygenase-2 (IC₅₀ = 18 µM) due to hydrophobic interactions with the active site .

Advanced: How can computational methods predict reactivity or stability of this oxadiazole derivative?

Answer:

  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the oxadiazole ring’s C2 position is prone to nucleophilic attack .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., COX-2) to guide SAR studies .

Basic: What are the stability considerations for handling this compound?

Answer:

  • Thermal stability : Decomposes above 200°C; store below 25°C in inert atmospheres .
  • Light sensitivity : Degrades under UV exposure; use amber glassware for storage .
  • Hydrolysis : Susceptible to aqueous acid/base conditions; avoid prolonged contact with moisture .

Advanced: How to resolve contradictions in reported synthetic yields or spectral data?

Answer:

  • Reproducibility checks : Verify reagent purity (e.g., hydrazine hydrate ≥98%) and reaction atmosphere (N₂ vs. air) .
  • Analytical validation : Cross-validate NMR data with DEPT-135 to distinguish CH₂ and CH₃ groups .
  • Crystallographic validation : Compare experimental X-ray data (e.g., C–C bond lengths ±0.003 Å) with computational models .

Basic: What are the applications of this compound in material science?

Answer:

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺) due to lone pairs on nitrogen and oxygen .
  • Polymer additives : Enhances thermal stability in polyesters by radical scavenging .

Advanced: How to design derivatives for targeted drug delivery?

Answer:

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) at the methyl position for pH-dependent release .
  • Nanocarrier conjugation : Attach polyethylene glycol (PEG) chains to improve bioavailability and reduce cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.